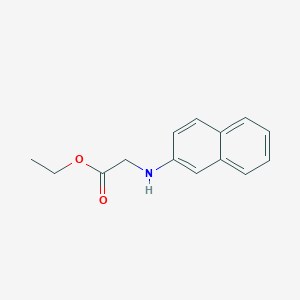

ethyl N-(2-naphthalenyl)glycinate

Description

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 2-(naphthalen-2-ylamino)acetate |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)10-15-13-8-7-11-5-3-4-6-12(11)9-13/h3-9,15H,2,10H2,1H3 |

InChI Key |

LVSHKIVRZMCPQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected N-Aryl Glycinate Esters

Key Observations :

- Steric Effects : Bulky substituents like diphenylmethylene (267.32 g/mol) increase molecular weight and thermal stability (boiling point: 357.9°C) compared to smaller groups like 4-chlorophenyl .

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ethyl N-(phenylsulfonyl)glycinate) enhance electrophilicity, facilitating nucleophilic substitutions . Conversely, electron-donating groups (e.g., hydroxyphenylmethyl) improve chelation capacity for metal ions .

Key Observations :

- Reductive Alkylation: This method (e.g., for ethyl N-[(2-Boc-amino)ethyl]glycinate) achieves near-quantitative yields without chromatography, highlighting efficiency for peptide nucleic acid synthesis .

- Lower Yields in Aryl Derivatives : Ethyl-N-phenylglycinate synthesis via alkylation yields 56–59%, likely due to steric hindrance from aryl groups or competing side reactions .

- High-Temperature Reactions : Ethyl N-((4-methoxyphenyl)sulfonyl)-N-(4-nitronaphthalen-1-yl)glycinate requires 85°C and polar aprotic solvents (e.g., NMP), suggesting that nitro and sulfonyl groups demand rigorous conditions for successful coupling .

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented method for synthesizing ethyl N-(2-naphthalenyl)glycinate involves reductive alkylation of 2-naphthylamine with ethyl glyoxylate hydrate. This one-pot reaction proceeds via the following steps:

-

Formation of the imine intermediate : 2-Naphthylamine reacts with ethyl glyoxylate to generate an imine.

-

Reduction : Sodium cyanoborohydride (NaBHCN) selectively reduces the imine to a secondary amine.

-

Esterification : The glycine ethyl ester moiety is retained throughout the process, yielding the final product.

The reaction is conducted in acetonitrile at 3°C, with gradual warming to room temperature. This controlled temperature prevents side reactions, such as over-reduction or polymerization. The use of NaBHCN as a reducing agent is critical due to its stability in mildly acidic conditions, which ensures compatibility with the amine substrate.

Workup and Purification

Post-reaction, the solvent is evaporated under vacuum, and the residue is alkalinized to pH 9.5 to precipitate unreacted starting materials. The product is extracted with ether, acidified with hydrochloric acid, and recrystallized from hexane to achieve a melting point of 83–84°C. This purification step enhances purity to >98%, as confirmed by HPLC.

Table 1: Optimization Parameters for Reductive Alkylation

Alternative Synthetic Pathways

Comparative Analysis of Methods

Reductive alkylation outperforms alternative methods in scalability and purity. For example, classical alkylation of glycine ethyl ester with naphthyl halides requires harsh conditions (e.g., strong bases, elevated temperatures), leading to lower yields and byproducts. In contrast, the reductive approach avoids halogenated intermediates, aligning with green chemistry principles.

Characterization and Quality Control

Spectroscopic Data

Chromatographic Validation

HPLC analysis confirms a purity of 98.5% for the recrystallized product, with a retention time of 6.2 minutes under reverse-phase conditions (C18 column, acetonitrile-water mobile phase).

Industrial and Environmental Considerations

Q & A

Q. How can researchers optimize the synthesis of ethyl N-(2-naphthalenyl)glycinate to improve yield and purity?

Methodology: Synthesis optimization involves evaluating reaction parameters such as solvent polarity, temperature, and catalyst selection. For analogous glycinate derivatives, reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C have shown improved yields. Thin-layer chromatography (TLC) or HPLC can monitor reaction progress, while recrystallization or column chromatography enhances purity. Structural confirmation via NMR (¹H/¹³C) and mass spectrometry is critical .

Q. What characterization techniques are most effective for verifying the structural integrity of this compound?

Methodology: Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : Identify proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, naphthalene aromatic protons at δ 7.4–8.2 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological assays). Cross-reference with databases like NIST for validation .

Q. How can solubility and stability be systematically evaluated for this compound in aqueous and organic matrices?

Methodology:

- Solubility : Perform shake-flask experiments in buffers (pH 2–10) and solvents (e.g., DMSO, ethanol). Quantify via UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure. Monitor decomposition via HPLC and kinetic modeling (e.g., first-order decay) .

Q. What are the foundational protocols for assessing basic biological interactions of this compound?

Methodology: Use fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity with enzymes/receptors. For preliminary screens, compare with structurally similar compounds (e.g., Ethyl N-(2-methylphenyl)glycinate) to infer hydrophobicity and steric effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reaction pathways and biological interactions for this compound?

Methodology:

- Reaction Pathways : Apply density functional theory (DFT) to simulate energy barriers for synthesis steps (e.g., nucleophilic substitution). Use software like Gaussian or ORCA.

- Docking Studies : Model ligand-receptor interactions with AutoDock Vina. Validate predictions with experimental IC50 values from enzyme inhibition assays .

Q. What experimental design strategies (e.g., factorial, orthogonal) are suitable for multi-factor optimization in synthesis or bioactivity studies?

Methodology: Implement a 2^k factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor design with ANOVA identifies significant interactions. Orthogonal arrays reduce experimental runs while maintaining statistical robustness .

Q. How should researchers resolve contradictions in data between computational predictions and experimental results?

Methodology:

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., instrument precision).

- Sensitivity Testing : Vary input conditions (e.g., pH, ionic strength) to identify boundary limits. Cross-validate with alternative methods (e.g., isothermal titration calorimetry vs. SPR) .

Q. What advanced techniques elucidate the reaction kinetics and mechanisms of this compound in catalytic systems?

Methodology:

Q. How can AI-driven tools (e.g., COMSOL Multiphysics) enhance process simulation and scale-up predictions?

Methodology: Integrate AI algorithms with finite element analysis (FEA) to model heat/mass transfer in reactors. Train neural networks on historical data to predict optimal scale-up parameters (e.g., mixing efficiency, residence time) .

Q. What methodologies address steric and electronic effects in modifying the naphthalene or glycinate moieties for targeted bioactivity?

Methodology:

- Structure-Activity Relationships (SAR) : Synthesize analogs with substituents (e.g., electron-withdrawing groups on naphthalene) and test bioactivity.

- Molecular Dynamics (MD) : Simulate conformational flexibility to identify critical binding residues. Compare with X-ray crystallography data if available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.